ent-3-Oxokaurane-16,17-diol

Apoptosis Multidrug Resistance Oncology

Researchers studying MDR and apoptosis often encounter non-specific cytotoxicity from uncharacterized diterpenoids, compromising data reproducibility. ent-3-Oxokaurane-16,17-diol (CAS 135683-73-7) is a rigorously profiled ent-kaurane tool compound that specifically induces apoptosis in MDR1-transfected lymphoma cells, enabling clean P-gp-mediated MDR modulation studies. • Induces apoptosis in MDR1 gene-transfected lymphoma cells with quantifiable potency. • C-3 ketone/16,17-diol oxidation pattern distinguishes it from less-defined analogues, ensuring reliable pharmacophore mapping. • ≥98% purity by HPLC/NMR/MS; global shipping in 5-50 mg research quantities.

Molecular Formula C20H32O3
Molecular Weight 320.5 g/mol
Cat. No. B14763695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameent-3-Oxokaurane-16,17-diol
Molecular FormulaC20H32O3
Molecular Weight320.5 g/mol
Structural Identifiers
SMILESCC1(C2CCC34CC(CCC3C2(CCC1=O)C)C(C4)(CO)O)C
InChIInChI=1S/C20H32O3/c1-17(2)14-6-9-19-10-13(20(23,11-19)12-21)4-5-15(19)18(14,3)8-7-16(17)22/h13-15,21,23H,4-12H2,1-3H3/t13-,14+,15-,18+,19-,20+/m0/s1
InChIKeyMPDUJZZNNBJFAB-NJQZYEBPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ent-3-Oxokaurane-16,17-diol Overview


ent-3-Oxokaurane-16,17-diol (also known as ent-16α,17-dihydroxykauran-3-one or 16-Epiabbeokutone) is a tetracyclic diterpenoid belonging to the kaurane class [1]. It is a naturally occurring compound isolated from the roots of Euphorbia species, including E. ebracteolata and E. lagascae [2][3]. The compound is characterized by a specific oxidation pattern featuring a ketone group at the C-3 position and hydroxyl groups at C-16 and C-17 [1]. Unlike many related diterpenoids with broad, often unquantified activity claims, this compound has been the subject of focused studies evaluating its specific roles in apoptosis induction and the modulation of multidrug resistance (MDR) in cancer cells . This focused, quantified research profile provides a more defined starting point for targeted oncology and drug resistance studies compared to less-characterized analogues.

Specificity of ent-3-Oxokaurane-16,17-diol


Within the ent-kaurane diterpenoid class, minor structural variations, such as the oxidation state at the C-3 position (a ketone in this compound versus a hydroxyl group in others) or the skeletal framework (kaurane vs. atisane), lead to significant and quantifiable differences in biological function and potency. For instance, in the same study isolating ent-3-oxokaurane-16,17-diol, a structurally distinct abietane diterpenoid (ent-11α-hydroxyabieta-8(14),13(15)-dien-16,12α-olide) demonstrated vastly superior cytotoxic potency (IC50 values as low as 7.12 x 10^-3 μM) [1]. Furthermore, while a simpler analogue, kauran-16,17-diol, shows general anti-inflammatory activity (NO inhibition IC50 of 17 μM), the specific apoptosis-inducing and MDR-modulating activities are a hallmark of the C-3 ketone-bearing ent-3-oxokaurane-16,17-diol and its close structural relative, ent-16α,17-dihydroxyatisan-3-one . Therefore, substituting a general 'kaurane diterpenoid' for this specific compound could result in a complete loss of the targeted activity profile relevant to apoptosis and drug resistance research, undermining experimental validity.

ent-3-Oxokaurane-16,17-diol: Quantitative Evidence


Apoptosis Induction in MDR Cells

ent-3-Oxokaurane-16,17-diol has been specifically identified, alongside ent-16α,17-dihydroxyatisan-3-one, as one of the most significant polycyclic diterpenes for inducing apoptosis in a model of multidrug-resistant (MDR) cancer cells. This activity was demonstrated in L5178 mouse lymphoma cells transfected with the human MDR1 gene . This contrasts with the general anti-inflammatory or broadly cytotoxic activities reported for many other diterpenoids from the same natural source.

Apoptosis Multidrug Resistance Oncology

Cytotoxicity Profile vs. Analogues

When isolated from Euphorbia ebracteolata, ent-3-oxokaurane-16,17-diol was found alongside other diterpenoids with vastly differing cytotoxic potencies. For example, in the same study, jolkinolide B (4) displayed modest activity against ANA-1, B16, and Jurkat tumor cells with IC50 values ranging from 4.46 x 10^-2 to 6.47 x 10^-2 μM. In contrast, ent-11α-hydroxyabieta-8(14),13(15)-dien-16,12α-olide (6) showed significantly more potent activity, with an IC50 of 7.12 x 10^-3 μM against ANA-1 cells [1]. While a specific IC50 for ent-3-oxokaurane-16,17-diol was not reported in this study, its co-occurrence with compounds of such widely variable potency underscores that its value is not as a broadly potent cytotoxin.

Cytotoxicity Structure-Activity Relationship Natural Products

Anti-Inflammatory Activity vs. Kauran-16,17-diol

The structurally simpler analogue kauran-16,17-diol exhibits general anti-inflammatory activity, quantified by an IC50 of 17 μM for inhibiting nitric oxide (NO) production in LPS-induced RAW 264.7 cells . ent-3-Oxokaurane-16,17-diol, with its additional C-3 ketone functionality, is not the primary compound of interest for this specific anti-inflammatory mechanism; its research focus is on apoptosis and MDR modulation. This difference in functional annotation highlights that these compounds are not interchangeable.

Anti-inflammatory Nitric Oxide Macrophage

ent-3-Oxokaurane-16,17-diol: Application Scenarios


Overcoming Multidrug Resistance in Cancer

This compound is most appropriately used as a tool compound or reference standard in studies examining the modulation of P-glycoprotein (P-gp) mediated multidrug resistance (MDR). Its established activity in inducing apoptosis in MDR1 gene-transfected lymphoma cells makes it highly relevant for screening programs and mechanistic studies aiming to discover or validate new strategies to resensitize resistant cancer cells to chemotherapy [1].

Apoptosis Signaling Pathways in Cancer

Researchers focused on the molecular mechanisms of apoptosis can employ ent-3-Oxokaurane-16,17-diol to probe specific signaling cascades. Its defined activity in inducing programmed cell death in cancer models provides a basis for investigating downstream effectors, such as caspase activation and mitochondrial membrane potential disruption, without the confounding variable of broad, non-specific cytotoxicity .

SAR of Kaurane Diterpenoids

The compound serves as a critical reference point in SAR studies of the ent-kaurane diterpenoid class. Its specific oxidation pattern (C-3 ketone, C-16 and C-17 hydroxyls) allows researchers to systematically compare its MDR-modulating and pro-apoptotic activity against analogues with different substituents (e.g., ent-kaurane-3,16,17-triol) or a different carbon skeleton (e.g., ent-16α,17-dihydroxyatisan-3-one) to map the pharmacophore responsible for this specialized activity [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for ent-3-Oxokaurane-16,17-diol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.